

WDR5: A Pivotal Therapeutic Target in Leukemia

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Compound of Interest

Compound Name: *Wdr5-IN-8*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WD repeat domain 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in various hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), including those with mixed-lineage leukemia (MLL) gene rearrangements. WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes, where it plays a crucial scaffolding role, essential for the enzymatic activity that leads to histone H3 lysine 4 (H3K4) methylation. This modification is critical for maintaining the expression of key leukemogenic genes such as HOXA9 and MEIS1. The overexpression of WDR5 is frequently observed in leukemia patients and correlates with high-risk disease and poor clinical outcomes.[1][2][3][4][5] Consequently, the development of small molecule inhibitors that disrupt the interaction between WDR5 and MLL represents a compelling therapeutic strategy. This guide provides a comprehensive overview of the role of WDR5 in leukemia, summarizes the current landscape of WDR5 inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.

The Role of WDR5 in Leukemogenesis

WDR5 is a highly conserved protein that functions as a central scaffold within the MLL/SET1 complexes.[6] These complexes are responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks predominantly associated with active gene transcription.[7][8] In the context of MLL-rearranged leukemias, the fusion proteins recruit the MLL complex, including WDR5, to

target genes, leading to their aberrant and sustained expression, which drives leukemic transformation and self-renewal of leukemia stem cells.[1][2][9]

Studies have demonstrated that elevated expression of WDR5 is a feature of both AML and ALL.[1][2][3][4][5] High levels of WDR5, often in conjunction with high MLL1 expression, are associated with a higher risk of relapse and a lower rate of complete remission in patients.[1][2][3][4] The oncogenic role of WDR5 is not limited to MLL-rearranged leukemias. For instance, it has been shown to interact with the C/EBP α p30 isoform, a common mutation in AML, contributing to the block in myeloid differentiation.[10][11]

Genetic knockdown of WDR5 in leukemia cell lines using shRNA has been shown to suppress cell proliferation, induce apoptosis, and inhibit the expression of critical WDR5 target genes.[1][3][5][7] These findings underscore the dependency of leukemia cells on WDR5 for their survival and proliferation, validating it as a bona fide therapeutic target.

WDR5 Inhibitors: A Therapeutic Strategy

The critical interaction between WDR5 and the MLL1 protein occurs through a conserved "Win" (WDR5 interaction) motif on MLL1 that binds to a specific pocket on WDR5.[12][13] This protein-protein interaction (PPI) has become the primary focus for the development of targeted inhibitors. By disrupting the WDR5-MLL1 interaction, these small molecules aim to dismantle the MLL complex, thereby inhibiting its histone methyltransferase activity and suppressing the expression of downstream oncogenic targets.[14][15] Several classes of WDR5 inhibitors have been developed, ranging from peptidomimetics to small molecules, and have shown promising preclinical activity.[11]

Quantitative Data on WDR5 Inhibitors

The following table summarizes the binding affinities and cellular potencies of key WDR5 inhibitors that have been instrumental in validating the therapeutic concept.

Inhibitor	Type	Target Interaction	Binding Affinity	Cellular Potency (Leukemia Cells)	Reference
OICR-9429	Small Molecule	WDR5-MLL	KD = 93 ± 28 nM	Reduces viability of primary AML cells with N-terminal C/EBP α mutations at 5 μ M. GI50 > 2500 nM in MV4;11 and EOL-1 cells.	[1] [2] [10] [13] [16]
MM-102	Peptidomimetic	WDR5-MLL1	Ki < 1 nM, IC50 = 2.4 nM	Induces apoptosis and inhibits growth in leukemia cells with MLL1 fusions.	[1] [12]
MM-401	Peptidomimetic	WDR5-MLL1	Kd ~1 nM	Induces myeloid differentiation of MLL-rearranged cells.	[2] [17]
WDR5-0103	Small Molecule	WDR5-MLL	Kd = 450 nM	Inhibits MLL complex methyltransferase activity in vitro. IC50 = 39 ± 10 μ M	[1] [6] [18] [19]

at 0.125 μ M
MLL complex.

MS67

PROTAC
Degradar

WDR5

-

GI50 = 15 ± 8
nM (MV4;11),
 38 ± 1 nM
(EOL-1). [\[2\]](#)

Compound
24 (DDO-
2093)

Small
Molecule

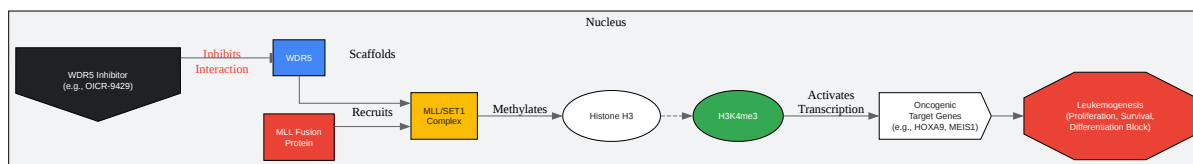
WDR5-MLL1

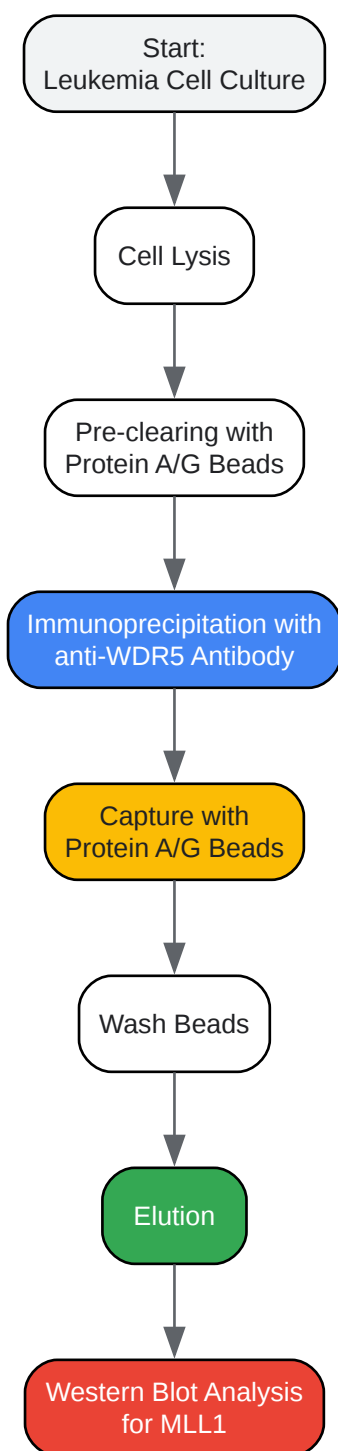
Kd = 11.6 nM

Suppresses
tumor growth
in an MV4-11
xenograft
model. [\[20\]](#)

Signaling Pathways and Mechanisms of Action

The therapeutic rationale for targeting WDR5 in leukemia is centered on the disruption of the epigenetic machinery that maintains the malignant state. The signaling pathway and the mechanism of action of WDR5 inhibitors can be visualized as follows:





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